6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile
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Overview
Description
6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes an ethyl group, a prop-2-enylsulfanyl group, and a carbonitrile group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea to form the intermediate compound, which is then subjected to further reactions to introduce the prop-2-enylsulfanyl and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one of its functional groups with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
6-methyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carboxamide: Has a carboxamide group instead of a carbonitrile group, which can influence its solubility and reactivity.
Uniqueness
The presence of the ethyl group and the carbonitrile group in 6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile imparts unique steric and electronic properties, making it distinct from similar compounds
Properties
IUPAC Name |
6-ethyl-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-5-15-10-12-8(4-2)7(6-11)9(14)13-10/h3H,1,4-5H2,2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYSVMVRZTOCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=C(N1)SCC=C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=C(N1)SCC=C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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